
2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile
Descripción general
Descripción
The compound “2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile” is a type of phenolic compound . Phenolic compounds are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives .Aplicaciones Científicas De Investigación
Luminescent Material Development
One application of nicotinonitrile derivatives involves the development of luminescent materials. A study conducted by Ahipa et al. (2014) synthesized a derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, demonstrating its potential as a blue light-emitting material. This compound was synthesized using a simple route and exhibited good absorption and fluorescence properties, showcasing its relevance in photophysical applications (Ahipa et al., 2014).
Antimicrobial Activity
Another area of research is the investigation of nicotinonitrile derivatives for their antimicrobial activity. Guna et al. (2015) synthesized various derivatives, including 2-Methoxy-6-{4'-[(4'''-Chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitrile, and assessed their antimicrobial properties against different bacterial and fungal strains. These derivatives showed promising antimicrobial activity, which is significant for medical and pharmaceutical applications (Guna et al., 2015).
Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, nicotinonitrile derivatives have been utilized in dye-sensitized solar cells (DSSCs). Hemavathi et al. (2019) synthesized a derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, for use in DSSCs. This compound demonstrated a significant increase in efficiency when co-sensitized with N719, a common dye in DSSCs, highlighting its potential to enhance spectral coverage and efficiency in solar cells (Hemavathi et al., 2019).
Corrosion Inhibition
Additionally, research has explored the use of nicotinonitrile derivatives as corrosion inhibitors. Singh et al. (2016) studied the corrosion inhibition effect of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile on mild steel in acidic solutions. Their findings suggested that these compounds are effective in inhibiting corrosion, which is beneficial in industrial and engineering contexts (Singh et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of 2-Hydroxy-6-(2-methoxy-phenyl)-nicotinonitrile is tyrosinase , a multifunctional glycosylated and copper-containing oxidase . Tyrosinase is highly prevalent in plants and animals and plays a pivotal role in catalyzing the two key steps of melanogenesis .
Biochemical Pathways
Tyrosinase catalyzes the two key steps of melanogenesis: the hydroxylation of tyrosine to dihydroxyphenylalanine (DOPA), and the oxidation of DOPA to dopaquinone . By inhibiting tyrosinase, this compound can potentially affect these pathways and their downstream effects, including the production of melanin.
Result of Action
The inhibition of tyrosinase by this compound can lead to a decrease in melanin production. This could potentially be used to alleviate hyperpigmentation and other skin disorders related to melanin overproduction .
Propiedades
IUPAC Name |
6-(2-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14)13(16)15-11/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSZQHDWBAPALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

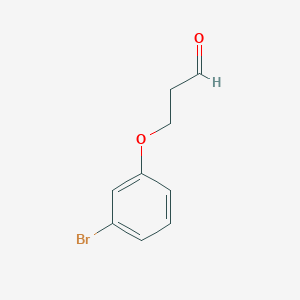

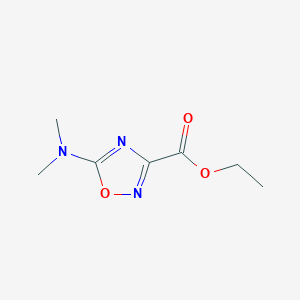
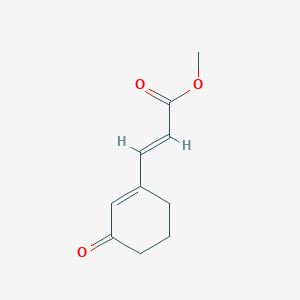


![tert-Butyl (4aR,6S,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B3096374.png)
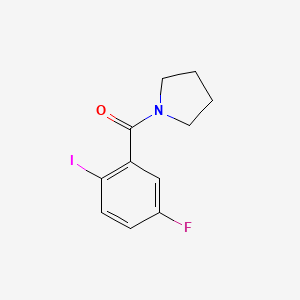
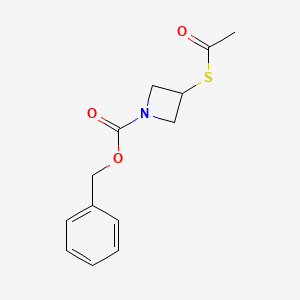
![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/structure/B3096393.png)



